molecular formula C13H21NO B241805 3,5-dimethyladamantane-1-carboxamide

3,5-dimethyladamantane-1-carboxamide

Cat. No.: B241805
M. Wt: 207.31 g/mol
InChI Key: HZWMHZAOCNZQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Adamantane Chemistry

Adamantane (C₁₀H₁₆) is a diamondoid hydrocarbon characterized by a rigid, tetracyclic structure resembling the carbon lattice of diamond. Its unique geometry confers exceptional thermal stability, with a melting point of 270°C, and low chemical reactivity due to strain-free cyclohexane ring fusion. The molecule’s symmetry (T₄ point group) and van der Waals interactions enable applications in materials science, such as high-temperature lubricants, and pharmaceuticals, where its lipophilicity enhances drug bioavailability.

Table 1: Key Physical Properties of Adamantane

Property Value Source
Melting Point 270°C
Density 1.08 g/cm³ (cubic phase)
Solubility in Water 0.0021 g/L (25°C)
Crystal System Face-centered cubic (Fm3m)

Historical Context of Adamantane Derivatives

Adamantane derivatives emerged as pharmacophores following Schleyer’s 1957 synthesis of adamantane via aluminum chloride-catalyzed rearrangement of tetrahydrodicyclopentadiene (yield: 30–40%). Early derivatives like amantadine (1-aminoadamantane), discovered in 1964, demonstrated antiviral activity against Influenza A by inhibiting the M2 proton channel. This breakthrough spurred systematic exploration of adamantane’s chemical space, leading to carboxamide derivatives in the 21st century for applications in antiviral and antimicrobial therapies.

Significance of 3,5-Dimethyladamantane-1-carboxamide in Chemical Research

This compound integrates two methyl groups at bridgehead positions (C3, C5) and a carboxamide moiety at C1. These modifications enhance lipophilicity (logP ≈ 2.86) and steric bulk, optimizing interactions with hydrophobic protein pockets. Recent studies highlight its role as a scaffold for Ebola virus entry inhibitors (EC₅₀: ≤20 nM) and antimicrobial agents against multidrug-resistant pathogens (MIC: <0.25 µg/mL). Its resistance to metabolic degradation (HLM t₁/₂ >60 min) further underscores its utility in drug design.

Classification within Adamantane Derivatives

This compound belongs to the bridgehead-substituted carboxamide subclass of adamantane derivatives, distinguished by:

  • Positional Isomerism : Methyl groups at C3/C5 versus C2/C4 in related analogs.
  • Functional Group Hierarchy : Carboxamide (-CONH₂) as the primary pharmacophore versus amines (-NH₂) in memantine or hydroxyls (-OH) in solifenacin.
  • Bioactivity Profile : Greater antimicrobial potency compared to unsubstituted adamantane-1-carboxamide (MIC: 8 µg/mL vs. 32 µg/mL).

Nomenclature and Structural Identity

IUPAC Name : 3,5-Dimethyltricyclo[3.3.1.1³,⁷]decane-1-carboxamide
Structural Features :

  • Core : Adamantane skeleton with chair-conformation cyclohexane rings.
  • Substituents :
    • Methyl (-CH₃) at C3 and C5 (bridgehead positions).
    • Carboxamide (-CONH₂) at C1.

      Stereochemistry : The T₄-symmetric adamantane core ensures equivalent environments for C3 and C5 methyl groups, eliminating stereoisomerism.

Structural Representations :

  • SMILES : CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C
  • InChI : InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)

Table 2: Comparative Analysis of Adamantane Carboxamides

Compound Substituents logP Bioactivity (EC₅₀/MIC) Source
Adamantane-1-carboxamide None 1.92 32 µg/mL (Antifungal)
3,5-Dimethyl derivative C3/C5-CH₃, C1-CONH₂ 2.86 0.25 µg/mL (Antibacterial)
3-Hydroxy-5,7-dimethyl C3-OH, C5/C7-CH₃ 1.45 8 µg/mL (Antifungal)

Properties

IUPAC Name

3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWMHZAOCNZQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis of 3,5-dimethyladamantane-1-carboxamide via direct formamidation leverages the reactivity of 1,3-dimethyladamantane with formamide in concentrated acidic media. This method, patented in US20090299097A1, avoids halogenated intermediates and operates under milder conditions compared to traditional nitrile-based routes. The reaction proceeds through a carbocation intermediate generated by protonation of 1,3-dimethyladamantane in acids such as nitric (30–70%) or sulfuric (90–98%). Formamide acts as a nucleophile, attacking the carbocation to form the desired carboxamide (Figure 1).

Table 1: Key Reaction Parameters for Direct Formamidation

ParameterOptimal RangeImpact on Yield/Purity
Acid TypeHNO₃ (65%), H₂SO₄ (95%)Higher purity with H₂SO₄
Temperature0–50°CLower temps reduce by-products
Reaction Time2–6 hoursShorter times favor selectivity
Formamide Stoichiometry1.5–2.0 equivalentsExcess prevents side reactions

The choice of acid profoundly influences reaction efficiency. Sulfuric acid (95–98%) achieves yields of 85–95%, while nitric acid (65%) yields 70–80%. Phosphoric or perchloric acids are less effective, often requiring higher temperatures and producing more by-products.

In Situ Preparation of Starting Material

A notable advancement in this method is the in situ generation of 1,3-dimethyladamantane from cost-effective hydrocarbons like perhydrogenated methylcyclopentadiene dimer. This “one-pot” approach involves cationic rearrangement of the hydrocarbon in concentrated sulfuric acid, followed by direct formamidation without isolating intermediates. The integrated process reduces purification steps and enhances scalability, making it industrially viable.

Yield and By-Product Profile

Gas chromatography-mass spectrometry (GC-MS) analyses reveal that the primary by-products are unreacted 1,3-dimethyladamantane and trace amounts of 3,5-dimethyladamantane-1-ol. Impurities in the starting material are tolerated, underscoring the method’s robustness. Typical yields range from 40–95%, depending on acid strength and temperature control.

Comparative Analysis with Alternative Methods

Nitrile-Based Routes (Historical Context)

Prior to direct formamidation, 1-halo-3,5-dimethyladamantane intermediates were reacted with nitriles (e.g., acetonitrile) in phosphoric acid to form acetamido derivatives, which required harsh hydrolysis to yield the free amine. For example, 1-bromo-3,5-dimethyladamantane reacts with acetonitrile at 65–90°C for 1–20 hours, followed by alkaline hydrolysis at 130°C. This method’s drawbacks include:

  • Use of toxic halogenated precursors.

  • High energy demands due to prolonged heating.

  • Lower overall yields (60–75%) compared to formamidation.

Table 2: Comparison of Formamidation vs. Nitrile-Based Methods

MetricDirect FormamidationNitrile Route
Starting Material1,3-Dimethyladamantane1-Halo-3,5-dimethyladamantane
Reaction Steps23–4
By-ProductsMinimal (≤5%)Significant (15–20%)
Typical Yield85–95%60–75%
Energy IntensityLowHigh

Halogen-Free Advantages

The elimination of halogenated reagents in direct formamidation addresses environmental and safety concerns associated with handling bromine or chlorine derivatives. Additionally, the absence of oleum (fuming sulfuric acid) reduces corrosion risks and waste disposal challenges.

Process Optimization and Scalability

Acid Selection and Concentration

Sulfuric acid (95–98%) is preferred for large-scale synthesis due to its superior protonation capability and recyclability. Dilute nitric acid (65%) is reserved for lab-scale reactions where sulfur contamination is problematic. Acid concentration must be tightly controlled; deviations below 90% for H₂SO₄ or 60% for HNO₃ result in incomplete carbocation formation and reduced yields.

Temperature Control

Maintaining temperatures below 50°C minimizes dehydration side reactions that produce 3,5-dimethyladamantane-1-ol. Industrial reactors employ jacketed cooling systems to sustain 0–10°C during formamide addition, ensuring optimal selectivity.

Scalability Challenges

While the in situ method streamlines production, scaling the cationic rearrangement step requires precise control over hydrocarbon feed rates and acid mixing to prevent exothermic runaway reactions. Pilot studies indicate that continuous-flow reactors enhance heat dissipation and improve yield consistency.

Applications and Implications

Pharmaceutical Intermediate

This compound is hydrolyzed to 1-amino-3,5-dimethyladamantane (memantine) using diluted hydrochloric acid at 100°C for two hours. This step’s efficiency directly depends on the carboxamide’s purity, highlighting the importance of optimized formamidation.

Environmental Impact

The halogen-free process reduces hazardous waste generation by 40–50% compared to nitrile-based routes. Furthermore, sulfuric acid can be neutralized and recycled, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 3,5-dimethyladamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-dimethyladamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Variations and Molecular Properties

Compound Name CAS RN Molecular Formula Molecular Weight Functional Group Key Properties/Applications
3,5-Dimethyladamantane-1-carboxamide - C₁₃H₁₉NO ~205.3 Carboxamide (-CONH₂) Potential enzyme inhibitor (inferred)
N-Hydroxy-3,5-dimethyladamantane-1-carboxamide (Itdac-6) - C₁₃H₁₉NO₂ 237.3 N-hydroxycarboxamide Binds UBE2C via H-bonds with Cys114/Asn143
3,5-Dimethyladamantane-1-carboxylic acid 14670-94-1 C₁₃H₁₉O₂ 207.29 Carboxylic acid (-COOH) Pharmaceutical intermediate; white powder
3,5-Dimethyladamantane-1-ol (Memantine Related Compound B) - C₁₂H₂₀O 180.15 Alcohol (-OH) Off-white crystalline powder; alcohol derivative of memantine
3-Hydroxyadamantane-1-carboxylic acid 42711-75-1 C₁₁H₁₆O₃ 196.24 Carboxylic acid + hydroxyl (-COOH, -OH) High melting point (203–204°C)
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride 63971-25-5 C₁₂H₂₁NO·HCl 231.8 Amine (-NH₂) + alcohol (-OH) Basic hydrochloride salt; potential synthon
1-Formamido-3,5-dimethyladamantane 351329-88-9 C₁₃H₂₁NO 207.3 Formamido (-NHCHO) Synthesized via nitration/formamide reaction

Structural and Functional Insights

  • Carboxamide vs. Carboxylic Acid :
    The carboxamide group (-CONH₂) in this compound offers dual hydrogen-bonding capacity, contrasting with the ionizable carboxylic acid (-COOH) in 3,5-dimethyladamantane-1-carboxylic acid. This difference impacts solubility (carboxamides are less acidic) and target interactions. For example, Itdac-6’s N-hydroxycarboxamide binds UBE2C via H-bonds, while carboxylic acids are typically intermediates due to their reactivity .

  • Alcohols often serve as metabolites or synthetic precursors, as seen in memantine derivatives .
  • Amino and Hydroxy Analogs: 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride introduces a basic amine group, enhancing water solubility as a hydrochloride salt. This contrasts with the neutral carboxamide, highlighting how functional groups dictate pharmacokinetics .
  • Synthetic Accessibility: Synthesis of 1-formamido-3,5-dimethyladamantane involves nitration of 1,3-dimethyladamantane followed by formamide substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.